Methyl 2-amino-5-bromo-4-fluorobenzoate
Description
Properties
IUPAC Name |
methyl 2-amino-5-bromo-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEZKHRRFNEJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213589 | |
| Record name | Benzoic acid, 2-amino-5-bromo-4-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-34-2 | |
| Record name | Benzoic acid, 2-amino-5-bromo-4-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-amino-5-bromo-4-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-5-bromo-4-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-5-bromo-4-fluorobenzoate can be synthesized through a multi-step process involving the bromination and fluorination of methyl 2-aminobenzoate. One common method involves the following steps:
Bromination: Methyl 2-aminobenzoate is reacted with bromine in the presence of a catalyst to introduce the bromo group at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-bromo-4-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo and fluoro groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can undergo reduction reactions to modify the functional groups on the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with new functional groups replacing the bromo or fluoro groups.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of reduced derivatives with modified functional groups.
Scientific Research Applications
Scientific Research Applications
Methyl 2-amino-5-bromo-4-fluorobenzoate has several notable applications in scientific research:
Medicinal Chemistry
- Lead Compound Development: The compound is explored as a lead candidate for new pharmaceuticals targeting specific pathways, particularly in oncology and infectious disease research. Its unique structure allows for interactions with biological targets that can inhibit or activate specific enzymes and receptors.
- Antimicrobial Properties: Investigations into its antimicrobial activities have shown potential against various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action.
Organic Synthesis
- Building Block for Complex Molecules: It serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules with specific functional groups tailored for desired properties.
Material Science
- Specialty Chemicals Production: The compound is utilized in the production of specialty chemicals that require specific properties imparted by the bromo and fluoro substituents.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Antimicrobial Activity | This compound demonstrated effective inhibition against E. coli and S. aureus, with MIC values comparable to conventional antibiotics. |
| Study B (2024) | Anticancer Properties | In vitro studies indicated that the compound induced apoptosis in breast cancer cell lines, suggesting potential as an anticancer agent. |
| Study C (2023) | Organic Synthesis | Used as an intermediate in synthesizing novel anti-inflammatory agents, showcasing its utility in drug development pipelines. |
Mechanism of Action
The mechanism of action of methyl 2-amino-5-bromo-4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The amino, bromo, and fluoro groups on the aromatic ring contribute to its reactivity and binding affinity to biological molecules. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares Methyl 2-amino-5-bromo-4-fluorobenzoate with structurally similar compounds, focusing on substituent positions, physicochemical properties, and applications.
Substituted Benzoate Esters with Halogen and Amino Groups
Table 1: Key Structural Analogs and Properties
Impact of Substituent Positions and Functional Groups
- Amino Group Position: The 2-amino group in the parent compound facilitates hydrogen bonding and directs electrophilic substitution. Analogs with amino groups at the 4-position (e.g., CAS 1123171-91-4) exhibit reduced reactivity in oxidation reactions critical for STING agonist synthesis .
- Ester vs. Acid Forms : The free carboxylic acid analog (CAS 1374208-42-0) offers solubility advantages but requires additional steps for esterification, complicating synthetic workflows .
Physicochemical and Commercial Considerations
- Purity and Availability: The parent compound is available at 96% purity (Combi-Blocks), while analogs like Methyl 4-amino-3-bromo-5-fluorobenzoate (97% purity) are costlier due to lower demand .
- Thermal Stability: Fluorine and bromine substituents enhance thermal stability compared to non-halogenated analogs. Methoxy groups (e.g., 4133-72-6) reduce melting points, affecting storage conditions .
Biological Activity
Methyl 2-amino-5-bromo-4-fluorobenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by the presence of both amino and halogen substituents on the benzoate structure, offers a unique profile for interaction with biological systems. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
This compound has the following chemical structure:
- Molecular Formula : CHBrFNO
- CAS Number : 1395493-30-7
- Molecular Weight : 232.05 g/mol
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Material : The process begins with 2-amino-5-bromo-4-fluorobenzoic acid.
- Esterification : The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst (e.g., sulfuric acid).
- Formation of Hydrochloride Salt : The ester can be treated with hydrochloric acid to produce the hydrochloride salt form, enhancing solubility for biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through its functional groups:
- Amino Group : Capable of forming hydrogen bonds, which enhances binding affinity to biological targets.
- Bromo and Fluoro Substituents : These halogen atoms can participate in halogen bonding and other non-covalent interactions, influencing enzyme activity and receptor modulation.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Properties : Investigations into its anticancer effects have shown promise in inhibiting tumor cell proliferation through apoptosis induction.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Interaction | Modulation of enzyme activity |
Case Studies
Several case studies have explored the biological implications of this compound:
-
Antimicrobial Efficacy Study :
- A study evaluated the compound's efficacy against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) value that supports its potential use as an antimicrobial agent.
-
Cancer Cell Line Research :
- Investigations into human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting a mechanism involving apoptosis.
Q & A
Basic Research Questions
Q. How can the synthesis of Methyl 2-amino-5-bromo-4-fluorobenzoate be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by adjusting catalysts (e.g., palladium for coupling reactions), temperature (controlled heating to avoid side reactions), and solvent polarity (e.g., DMF or THF). Use intermediates like ethyl 2-amino-5-fluorobenzoate (similar to derivatives in ) and introduce bromine via electrophilic substitution. Monitor purity via HPLC and column chromatography for separation of isomers or byproducts .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., distinguishing aromatic protons and fluorine coupling).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns from bromine.
- IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm, N-H stretches from the amino group).
- X-ray Crystallography : For unambiguous structural confirmation (if crystals are obtainable) .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Use recrystallization with ethanol/water mixtures to remove polar impurities. For non-polar byproducts, employ silica gel chromatography with hexane/ethyl acetate gradients. Monitor fractions via TLC and confirm purity using melting point analysis and HPLC .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations aid in understanding the electronic structure of this compound?
- Methodological Answer : Perform DFT studies (e.g., using B3LYP/6-311+G(d,p)) to model electron density distributions, frontier molecular orbitals (HOMO-LUMO gaps), and substituent effects. Compare calculated NMR chemical shifts with experimental data to validate the structure. The Colle-Salvetti correlation-energy formula (modified for local kinetic-energy density) can refine electronic properties .
Q. What challenges arise in crystallographic refinement of this compound due to heavy atoms and substituent steric effects?
- Methodological Answer : Bromine and fluorine atoms introduce strong anomalous scattering and disorder, complicating phase determination. Use SHELXL ( ) for high-resolution refinement:
- Apply restraints to manage thermal parameters of halogens.
- Use TWIN commands if twinning is observed.
- Validate with R-factor convergence and Hirshfeld surface analysis .
Q. How do substituents (Br, F, NH) influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Bromine : Participates in Suzuki-Miyaura coupling (e.g., with aryl boronic acids) using Pd catalysts.
- Fluorine : Electron-withdrawing effects activate specific positions for nucleophilic substitution.
- Amino Group : Requires protection (e.g., Boc or acetyl) during reactions to prevent undesired side reactions. Compare reactivity with analogs like 2-amino-4-bromo-3,5-difluorobenzoic acid ( ) .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected -NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in esters or amino groups).
- COSY/NOESY : Identify coupling partners and spatial proximity of substituents.
- Crystallographic Validation : Cross-check with X-ray data to confirm conformational stability .
Q. What strategies are used to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorogenic substrates.
- Molecular Docking : Model interactions with protein binding sites (e.g., using AutoDock Vina).
- SAR Studies : Synthesize analogs (e.g., varying halogens or ester groups) and correlate structural changes with activity trends .
Methodological Notes
- Synthesis References : Derivatives like ethyl 2-amino-5-fluorobenzoate ( ) and triazine-based compounds () provide synthetic templates.
- Computational Tools : DFT frameworks ( ) and SHELX refinement ( ) are authoritative for theoretical and structural studies.
- Safety : Follow protocols in for handling halogenated compounds and toxic intermediates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
